Tilorondihydrochlorid

Übersicht

Beschreibung

Tilorone dihydrochloride is a synthetic, small-molecule compound known for its broad-spectrum antiviral properties. It was first discovered in the USA and is currently used clinically in countries such as Russia and Ukraine. This compound is notable for its ability to induce interferon, making it effective against a variety of viral infections .

Wissenschaftliche Forschungsanwendungen

Tiloron-Dihydrochlorid hat umfangreiche Anwendungen in der wissenschaftlichen Forschung, darunter:

Biologie: Untersucht für seine Fähigkeit, Interferon zu induzieren und Immunreaktionen zu modulieren.

5. Wirkmechanismus

Tiloron-Dihydrochlorid übt seine Wirkung aus, indem es die Produktion von Interferon induziert, einem entscheidenden Bestandteil der angeborenen Immunantwort des Wirts. Es stimuliert die Aktivierung von interferonassoziierten mRNAs im Gehirn und in peripheren Organen, was zu einer verstärkten antiviralen Aktivität führt . Die Verbindung aktiviert auch Hypoxie-induzierbare Faktoren im zentralen Nervensystem, was zu ihren breiten antiviralen Eigenschaften beiträgt .

Wirkmechanismus

Target of Action

Tilorone dihydrochloride primarily targets the host’s innate immune system . It is an interferon (IFN) inducer , which means it stimulates the production of interferons, proteins that are part of the body’s natural defenses against viral infections.

Mode of Action

Tilorone dihydrochloride interacts with its targets by stimulating the host’s innate immunity . It induces the production of interferons, which are crucial in the body’s antiviral response. Interferons inhibit viral replication within host cells, activate immune cells, and upregulate antigen presentation to T lymphocytes.

Biochemical Pathways

The primary biochemical pathway affected by Tilorone dihydrochloride is the interferon signaling pathway . By inducing the production of interferons, Tilorone dihydrochloride enhances the body’s antiviral response. This leads to a broad spectrum of antiviral activity, inhibiting the replication of various DNA and RNA viruses .

Pharmacokinetics

Tilorone dihydrochloride exhibits favorable pharmacokinetic properties. After intraperitoneal injections of 20 mg/Kg in male AKR mice, the drug’s biological half-life was found to be about 72 hours, with the kidney being the major excretory route . This suggests that Tilorone dihydrochloride has good bioavailability and a relatively long duration of action.

Result of Action

The molecular and cellular effects of Tilorone dihydrochloride’s action are primarily related to its antiviral activity. By inducing the production of interferons, Tilorone dihydrochloride enhances the body’s ability to inhibit viral replication . This results in a broad spectrum of antiviral activity, making Tilorone dihydrochloride effective against a wide range of viruses .

Biochemische Analyse

Biochemical Properties

Tilorone dihydrochloride is an interferon inducer with broad-spectrum antiviral activities . It stimulates host innate immunity, showing strong activity against Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV) both in vitro and in vivo . Tilorone dihydrochloride can penetrate the blood-brain barrier and activate Hypoxia-Inducible Factor (HIF) in the central nervous system .

Cellular Effects

Tilorone dihydrochloride has been shown to have significant effects on various types of cells and cellular processes. It has robust anti-Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV) activity in vitro and in vivo through stimulation of host innate immunity . It can penetrate the blood-brain barrier to activate HIF in the central nervous system . It also exhibits inhibitory activity against Ebola virus .

Molecular Mechanism

Tilorone dihydrochloride exerts its effects at the molecular level through several mechanisms. It is a known intercalator, stabilizing DNA to trigger activation of cytosolic DNA sensing and antiviral, homeostatic transcription . This leads to reduced metabolic demand prior to stroke and subsequent neuroprotection .

Temporal Effects in Laboratory Settings

The drug’s biological half-life is about 72 hours, with the major excretory route being the kidney . The drug’s distribution 24 hours after injection was liver 25%, spleen 2.5%, kidney 2.3%, lungs and pancreas about 1.5% each, and less than 0.5% of the administered dose in the remaining tissues .

Dosage Effects in Animal Models

In animal models, the effects of Tilorone dihydrochloride vary with different dosages. Treatment with 30 mg/kg/day resulted in 80% survival when administered immediately after infection . In post-exposure prophylaxis, Tilorone resulted in 30% survival at one day after infection when administered at 45 mg/kg/day .

Transport and Distribution

Tilorone dihydrochloride is transported and distributed within cells and tissues. The drug’s distribution 24 hours after injection was liver 25%, spleen 2.5%, kidney 2.3%, lungs and pancreas about 1.5% each, and less than 0.5% of the administered dose in the remaining tissues .

Subcellular Localization

It is known to penetrate the blood-brain barrier and activate Hypoxia-Inducible Factor (HIF) in the central nervous system .

Vorbereitungsmethoden

Die Synthese von Tiloron-Dihydrochlorid umfasst typischerweise die Herstellung von 2,7-Dihydroxyfluoren-9-on als Schlüsselzwischenprodukt. Eine effektive Methode umfasst die Methylesterifizierung von 4,4’-Dihydroxy-[1,1’-Biphenyl]-2-carbonsäure unter milderen Bedingungen, um höhere Ausbeuten zu erzielen . Industrielle Produktionsverfahren wurden optimiert, um eine großflächige Verfügbarkeit und klinische Anwendung zu gewährleisten .

Analyse Chemischer Reaktionen

Tiloron-Dihydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Derivate zu bilden.

Reduktion: Reduktionsreaktionen können das Fluorenon-Skelett verändern.

Substitution: Die Aminoseitenketten können mit verschiedenen Dialkylaminoalkylhalogeniden substituiert werden, um verschiedene Analoga zu erzeugen.

Häufig verwendete Reagenzien in diesen Reaktionen umfassen konzentrierte Schwefelsäure zur Veresterung und geeignete Dialkylaminoalkylhalogenide für Substitutionsreaktionen. Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Tiloron-Derivate mit modifizierten antiviralen Eigenschaften .

Vergleich Mit ähnlichen Verbindungen

Tiloron-Dihydrochlorid ist aufgrund seiner doppelten Fähigkeit, Interferon zu induzieren und die Blut-Hirn-Schranke zu überwinden, einzigartig. Ähnliche Verbindungen umfassen:

Amixin: Ein weiterer Interferoninduktor mit ähnlichen antiviralen Eigenschaften.

Lavomax: Ein Handelsname für Tiloron, der in einigen Ländern verwendet wird.

Diese Verbindungen teilen die Fähigkeit, Interferon zu induzieren, können sich jedoch in ihren pharmakokinetischen Profilen und klinischen Anwendungen unterscheiden.

Eigenschaften

CAS-Nummer |

27591-69-1 |

|---|---|

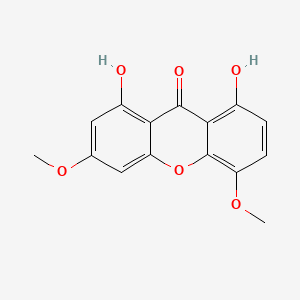

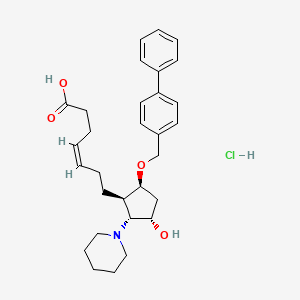

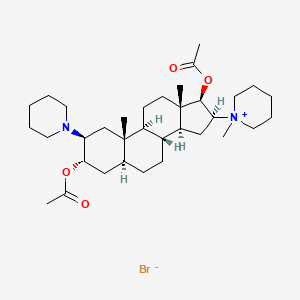

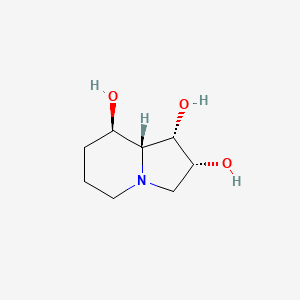

Molekularformel |

C25H35ClN2O3 |

Molekulargewicht |

447.0 g/mol |

IUPAC-Name |

2,7-bis[2-(diethylamino)ethoxy]fluoren-9-one;hydrochloride |

InChI |

InChI=1S/C25H34N2O3.ClH/c1-5-26(6-2)13-15-29-19-9-11-21-22-12-10-20(30-16-14-27(7-3)8-4)18-24(22)25(28)23(21)17-19;/h9-12,17-18H,5-8,13-16H2,1-4H3;1H |

InChI-Schlüssel |

IRHBANNTGULQJF-UHFFFAOYSA-N |

SMILES |

CCN(CC)CCOC1=CC2=C(C=C1)C3=C(C2=O)C=C(C=C3)OCCN(CC)CC.Cl.Cl |

Kanonische SMILES |

CCN(CC)CCOC1=CC2=C(C=C1)C3=C(C2=O)C=C(C=C3)OCCN(CC)CC.Cl |

Aussehen |

Solid powder |

Piktogramme |

Irritant; Health Hazard |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Verwandte CAS-Nummern |

27591-97-5 (Parent) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Amiksin Amixin Amyxin Bis DEAE Fluorenone Bis-DEAE-Fluorenone Hydrochloride, Tilorone Tilorone Tilorone Hydrochloride |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3E,5S,6S,7S,9R,11E,13E,15R,16R)-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-6-[[(4S,6R,7S,9R)-6-hydroxy-4,9-dimethyl-2-oxo-1,3,8-trioxaspiro[4.5]decan-7-yl]oxy]-5,7,9,16-tetramethyl-1-oxacyclohexadeca-3,11,13-triene-2,10-dione](/img/structure/B1682843.png)